REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C1CCCCC1>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[Ni:11] |f:0.1.2,4.5.6|
|
Name
|
nickel octanoate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000
|
Type
|
CUSTOM
|
Details
|
In a flame dried flask
|
Type
|
DISSOLUTION
|
Details
|
7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane
|
Type
|
CUSTOM
|
Details
|
A nickel octanoate solution prepared
|
Type
|
ADDITION
|
Details
|
was charged to a separate
|
Type
|
TEMPERATURE
|
Details
|
flame
|
Type
|
CUSTOM
|
Details
|
dried bottle
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
nickel octanoate
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
|
Name
|
nickel
|
Type
|
product
|
Smiles
|
[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C1CCCCC1>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[Ni:11] |f:0.1.2,4.5.6|
|
Name
|
nickel octanoate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000
|
Type
|
CUSTOM
|
Details
|
In a flame dried flask
|
Type
|
DISSOLUTION
|
Details
|
7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane
|
Type
|
CUSTOM
|
Details
|
A nickel octanoate solution prepared
|
Type
|
ADDITION
|
Details
|
was charged to a separate
|
Type
|
TEMPERATURE
|
Details
|
flame
|
Type
|
CUSTOM
|
Details
|
dried bottle
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |